(R)-3-Cyclopentyl-3-hydroxypropanoic acid
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Overview
Description
®-3-Cyclopentyl-3-hydroxypropanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopentyl group attached to a hydroxypropanoic acid backbone, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclopentyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a cyclopentyl Grignard reagent, which is then reacted with an appropriate ester or aldehyde to form the desired hydroxypropanoic acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-3-Cyclopentyl-3-hydroxypropanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Cyclopentyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.
Reduction: Cyclopentyl alcohol.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Cyclopentyl-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Medicine
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of ®-3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the cyclopentyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylacetic acid
- Cyclopentylmethanol
- Cyclopentylamine
Uniqueness
®-3-Cyclopentyl-3-hydroxypropanoic acid is unique due to its chiral center and the presence of both a hydroxy and carboxylic acid group. This combination allows for diverse chemical reactivity and biological activity, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
YMFXMBXXJUVSGH-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC(=O)O)O |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)O |
Origin of Product |
United States |
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